molecular formula C20H24FN3O6S B563876 Danofloxacin-d3 Mesylate CAS No. 1217860-94-0

Danofloxacin-d3 Mesylate

Cat. No.: B563876
CAS No.: 1217860-94-0
M. Wt: 456.504
InChI Key: APFDJSVKQNSTKF-MIJXDKMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danofloxacin-d3 Mesylate is a deuterium-labeled derivative of Danofloxacin Mesylate, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, particularly those causing respiratory diseases in livestock . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies.

Mechanism of Action

Target of Action

Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of this compound are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of this compound through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.

Biochemical Analysis

Biochemical Properties

Danofloxacin-d3 Mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV . The spectrum of antimicrobial activity of this compound includes most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with bacterial DNA topoisomerases, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to bacterial DNA topoisomerases, inhibiting their activity and preventing DNA replication . This leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a long elimination half-life . This suggests that it remains active in the system for a prolonged period, allowing for less frequent dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At therapeutic doses, it is effective in treating a variety of bacterial infections. At high doses, adverse effects may occur .

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver .

Subcellular Localization

As it acts on bacterial DNA topoisomerases, it is likely localized to the bacterial cell nucleus where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Danofloxacin-d3 Mesylate can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Danofloxacin molecule. The synthesis typically involves the following steps:

    Deuterium Exchange Reaction: The introduction of deuterium atoms into the Danofloxacin molecule is achieved through a deuterium exchange reaction. This process involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Mesylation: The mesylate salt form is obtained by reacting Danofloxacin-d3 with methanesulfonic acid (mesylate) under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Chemical Reactions Analysis

Types of Reactions

Danofloxacin-d3 Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Danofloxacin-d3 Mesylate has a wide range of scientific research applications:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in animal models.

    Antibacterial Research: Used to study the efficacy and mechanism of action of fluoroquinolone antibiotics against various bacterial pathogens.

    Drug Development: Serves as a reference standard in the development and testing of new antibacterial agents.

    Veterinary Medicine: Applied in research focused on improving treatments for respiratory diseases in livestock.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Danofloxacin-d3 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in both research and veterinary applications .

Biological Activity

Danofloxacin-d3 Mesylate is a deuterated derivative of Danofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine. The incorporation of deuterium in the molecular structure enhances its utility in pharmacokinetic and pharmacodynamic studies. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, pharmacokinetics, and applications in research.

  • Molecular Formula : C20_{20}H24_{24}FN3_3O6_6S
  • Molecular Weight : Approximately 456.50 g/mol
  • Isotopic Labeling : Presence of three deuterium atoms

This compound exhibits significant antibacterial activity against a variety of aerobic gram-negative bacteria. Its primary mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts normal DNA supercoiling, leading to cell death .

Antibacterial Spectrum

The compound is effective against several pathogens commonly found in veterinary medicine:

  • Staphylococcus aureus
  • Mannheimia haemolytica
  • Other gram-negative bacteria

Pharmacokinetics

Studies have established the pharmacokinetic profile of this compound in various animal models. For example, research involving sheep demonstrated that after intravenous and intramuscular administration, Danofloxacin achieves high concentrations in tissues such as the lung and liver . Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution> 3 L/kg
Half-life (t1/2)Approximately 6 hours
Maximum Concentration (Cmax)Varies by tissue

Case Studies and Research Findings

  • Pharmacokinetics in Sheep :
    • A study administered Danofloxacin to sheep at a dose of 1.25 mg/kg and analyzed serum concentrations over time. The results indicated effective penetration into inflamed tissues, which is critical for treating infections .
  • Tissue Depletion Studies :
    • In cattle, after repeated dosing, Danofloxacin was detectable primarily in the liver, with rapid depletion from muscle and kidney tissues. This information is vital for establishing withdrawal times for meat safety .
  • Ex Vivo Activity Against Mannheimia haemolytica :
    • The ex vivo antibacterial activity was assessed using serum and tissue exudates from treated sheep. The study demonstrated significant bactericidal effects, reinforcing the drug's efficacy in treating respiratory infections .

Applications in Research

Due to its isotopic labeling with deuterium, this compound serves as a valuable tool in various research applications:

  • ADME Studies : It allows researchers to track absorption, distribution, metabolism, and excretion pathways effectively.
  • Drug Interaction Studies : The compound can be used to assess potential drug interactions by comparing its distribution with other drugs.
  • Toxicity Assessments : Investigating the potential toxicity of Danofloxacin can be enhanced by using labeled forms to trace their metabolic pathways in vivo.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-MIJXDKMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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